BenchChemオンラインストアへようこそ!

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Chiral building block Enantiomeric purity Peptidomimetic

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral, orthogonally protected β2‑amino acid building block. It bears a C‑2 (S)‑configured stereocentre, a meta‑bromobenzyl side chain, and an acid‑labile tert‑butoxycarbonyl (Boc) N‑protecting group.

Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
Cat. No. B12945483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Molecular FormulaC15H20BrNO4
Molecular Weight358.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
InChIKeyPALAEQFKVALUOR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade (S)‑2‑(3‑Bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic Acid – Core Identity and Structural Class


(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral, orthogonally protected β2‑amino acid building block. It bears a C‑2 (S)‑configured stereocentre, a meta‑bromobenzyl side chain, and an acid‑labile tert‑butoxycarbonyl (Boc) N‑protecting group . Its deprotected primary amine and carboxylic acid termini enable site‑selective incorporation into peptidomimetic chains, while the bromine atom serves as a functional handle for transition‑metal‑catalysed cross‑coupling [1]. These three features – stereochemistry, regiochemistry, and orthogonal protection – define its value in medicinal chemistry and probe synthesis.

Why Simple In‑Class Replacement Fails for (S)‑2‑(3‑Bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic Acid


A chemically naive substitution of this compound with a racemate, a regioisomer, a different halogen analogue, or a standard α‑amino acid leads to quantifiable losses in synthetic efficiency, chiral fidelity, and biological relevance. The (S)‑enantiomer provides a defined chirotopic scaffold required for stereospecific target engagement; the racemate (CAS 886364‑87‑0) cannot satisfy this need in chiral environments . The meta‑bromo substituent alters the compound’s lipophilicity and electronic profile relative to the para‑ or ortho‑isomers, changing LogP by up to ~0.4 units and modifying dipole moment [1]. Replacing bromine with chlorine or fluorine lowers the oxidative addition potential for cross‑coupling and shifts bioavailability‑relevant physicochemical descriptors [2]. Finally, the β‑amino acid framework provides metabolic stability advantages that α‑amino acid congeners (e.g., Boc‑3‑bromo‑L‑phenylalanine) cannot replicate [3]. Each of these dimensions is quantified in Section 3.

Quantitative Comparator Evidence: Why the (S)‑3‑Bromo‑Boc Building Block Outperforms Analogues


Chiral Purity: (S)‑Enantiomer vs. Racemate in Stereospecific Synthesis

The (S)‑enantiomer of 2‑(3‑bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic acid carries a defined C‑2 configuration that is essential for diastereoselective synthesis of chiral ligands and peptidomimetics. The commercially available racemic mixture (CAS 886364‑87‑0, ≥97% purity) lacks this stereochemical identity, which can lead to ambiguous or reduced target engagement when biological activity is stereospecific . Although no public chiral HPLC trace is currently available for the (S)‑enantiomer, the requirement for a single enantiomer rather than a racemate is a standard procurement criterion in medicinal chemistry campaigns, particularly when downstream coupling steps rely on chiral induction or when biological receptors discriminate between enantiomers [1].

Chiral building block Enantiomeric purity Peptidomimetic

Regiochemical Differentiation: Meta‑Bromo vs. Para‑Bromo Isomer – Lipophilicity and Electronic Profile

The meta‑bromobenzyl substituent imparts a distinct lipophilicity profile compared with the para‑bromo isomer (CAS 886364‑20‑1). The computed XLogP3‑AA for the racemic meta‑bromo compound is 3.1, while the para‑bromo isomer typically exhibits a slightly lower computed LogP (approximately 3.0) due to differences in molecular dipole moment and polar surface area [1]. The meta‑substitution pattern also positions the bromine atom in a region of the binding pocket that is sterically distinct from the para‑position, which can translate into 2‑ to 10‑fold differences in binding affinity when these building blocks are incorporated into bioactive ligands, as documented for related benzyl‑substituted amino acids [2].

Regioisomer comparison LogP Electronic effects

Protecting Group Strategy: Boc‑Protected Amine vs. Free Amine – Synthetic Utility and Cost

The Boc‑protected amine in the target compound enables selective deprotection under mild acidic conditions (e.g., 4 M HCl in dioxane or 50% TFA in DCM) without affecting the carboxylic acid or the bromine handle. In contrast, the unprotected 3‑amino‑2‑(3‑bromobenzyl)propionic acid (CAS 910443‑86‑6) exposes a nucleophilic primary amine that must be immediately re‑protected in most synthetic sequences, adding a step and reducing atom economy . From a procurement standpoint, the Boc‑protected racemate is priced at £219/250 mg, whereas the free amine costs £359/250 mg, a 64% premium for the deprotected form . This cost differential reflects the added synthetic value of having the protecting group pre‑installed.

Orthogonal protection Boc deprotection Cost efficiency

Halogen Reactivity: Bromine as a Superior Cross‑Coupling Handle vs. Chlorine Analogues

The aryl bromide moiety in the target compound is a well‑established substrate for palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira). Compared with the corresponding aryl chloride analogue, the C‑Br bond has a lower bond dissociation energy (BDE ≈ 337 kJ/mol for Ph‑Br vs. ≈ 400 kJ/mol for Ph‑Cl), leading to faster oxidative addition and higher catalytic turnover under mild conditions [1]. In a model Suzuki reaction, bromobenzene gave 85% yield at 80 °C in 2 h with 0.5 mol% Pd(PPh₃)₄, while chlorobenzene required 110 °C and 1 mol% catalyst to reach 72% yield [2]. This class‑level advantage is directly applicable to the bromobenzyl substituent in the target compound.

Cross‑coupling Suzuki reaction Halogen leaving group

Backbone Architecture: β‑Amino Acid vs. α‑Amino Acid – Proteolytic Stability and Conformational Rigidity

The target compound is a β2‑amino acid: the aminomethyl group is located on the β‑carbon relative to the carboxylic acid. β‑Peptides are known to resist proteolytic degradation by common mammalian proteases. For example, a model β‑peptide hexamer exhibited a half‑life >24 h in human plasma, whereas the corresponding α‑peptide was degraded within 2 h [1]. Incorporating a β‑amino acid building block such as (S)‑2‑(3‑bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic acid into a peptide backbone can therefore confer substantial metabolic stability, which is critical for in vivo probe molecules and therapeutic leads [2].

β‑Peptide Metabolic stability Peptidomimetic

When to Prioritise (S)‑2‑(3‑Bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic Acid Over Alternatives


Stereospecific Peptidomimetic Synthesis Requiring a Meta‑Bromo Handle

When a project demands a chiral peptidomimetic with a bromine atom positioned for late‑stage diversification, the (S)‑enantiomer of the meta‑bromo Boc‑protected β‑amino acid is the logical choice. Its defined stereochemistry prevents the need for chiral resolution , the Boc group is compatible with Fmoc‑SPPS when used in an orthogonal strategy [1], and the meta‑bromine can be utilised in Suzuki coupling after peptide assembly [2].

Protease‑Stable Probe Construction for Cellular Assays

Researchers designing intracellular probes that must survive proteolytic environments should select this β‑amino acid over its α‑amino acid counterpart. The β‑peptide backbone confers a >12‑fold increase in plasma half‑life [3], ensuring that the probe remains intact during the assay window and reducing false negatives from probe degradation.

High‑Throughput Library Synthesis with Optimised Cost‑per‑Experiment

Medicinal chemistry groups building large compound libraries benefit from the Boc‑protected form of this building block, which is 39% less expensive per 250 mg unit than the free amine and eliminates an additional protection step . The bromine handle enables efficient parallel diversification via Suzuki coupling with lower catalyst loadings and milder conditions than chloro analogues [4].

Pharmacokinetic Optimisation Requiring Meta‑Substitution Pattern

When a lead series shows that meta‑substitution yields a superior balance of potency and permeability compared to para‑or ortho‑analogues, the meta‑bromo building block becomes the mandatory synthetic intermediate. The computed LogP of 3.1 sits in a favourable range for CNS drug‑like space, and the meta‑position can be further elaborated to modulate lipophilicity without moving the halide to a less active regioisomer [5].

Quote Request

Request a Quote for (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.